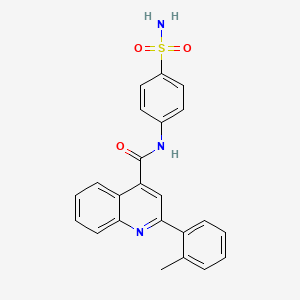![molecular formula C16H13N3O B10801828 Quinazolin-4(3H)-one, 3-methyl-2-[2-(3-pyridyl)ethenyl]-](/img/structure/B10801828.png)
Quinazolin-4(3H)-one, 3-methyl-2-[2-(3-pyridyl)ethenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazolin-4(3H)-one, 3-methyl-2-[2-(3-pyridyl)ethenyl]- is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 3-methyl group and a 2-[2-(3-pyridyl)ethenyl] substituent, which contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Visible Light-Induced Condensation Cyclization: A green and efficient method involves the condensation of 2-aminobenzamides and aldehydes under visible light irradiation.
Graphene Oxide Nanosheet Catalysis: Another method employs graphene oxide nanosheets as catalysts in an aqueous medium.
Industrial Production Methods
Industrial production methods for quinazolin-4(3H)-ones typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Quinazolin-4(3H)-one derivatives can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common for modifying the quinazolinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, TBHP
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of quinazolin-4(3H)-one, 3-methyl-2-[2-(3-pyridyl)ethenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolin-4(3H)-one: The parent compound without the 3-methyl and 2-[2-(3-pyridyl)ethenyl] substituents.
2,3-Dihydroquinazolinones: Reduced derivatives of quinazolin-4(3H)-ones.
Quinazolinone N-oxides: Oxidized derivatives of quinazolin-4(3H)-ones.
Uniqueness
Quinazolin-4(3H)-one, 3-methyl-2-[2-(3-pyridyl)ethenyl]- is unique due to its specific substituents, which confer distinct chemical and biological properties. These modifications can enhance its activity and selectivity for certain targets, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C16H13N3O |
|---|---|
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
3-methyl-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one |
InChI |
InChI=1S/C16H13N3O/c1-19-15(9-8-12-5-4-10-17-11-12)18-14-7-3-2-6-13(14)16(19)20/h2-11H,1H3/b9-8+ |
InChI-Schlüssel |
FTLLZIWNKCSKDE-CMDGGOBGSA-N |
Isomerische SMILES |
CN1C(=NC2=CC=CC=C2C1=O)/C=C/C3=CN=CC=C3 |
Kanonische SMILES |
CN1C(=NC2=CC=CC=C2C1=O)C=CC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


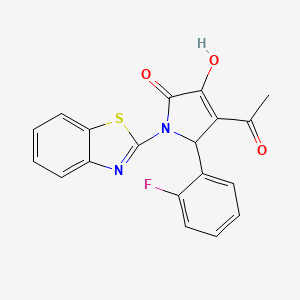
![1-[4,6-Bis(phenylamino)-1,3,5-triazin-2-yl]piperidine-4-carboxamide](/img/structure/B10801750.png)
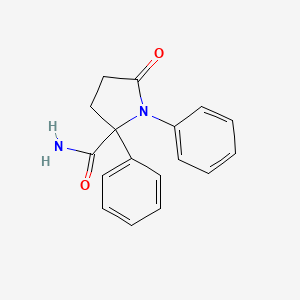

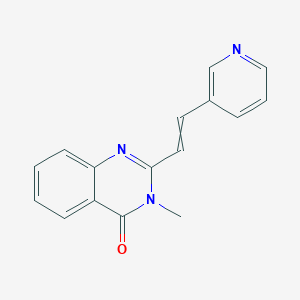
![1-(4-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B10801781.png)
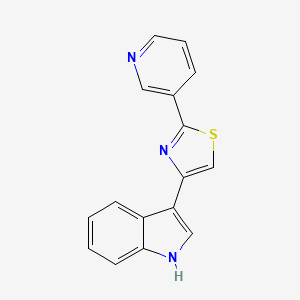
![5,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B10801798.png)
![1-(3,4-dihydroxyphenyl)-2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B10801804.png)
![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 4-chlorobenzoate](/img/structure/B10801807.png)
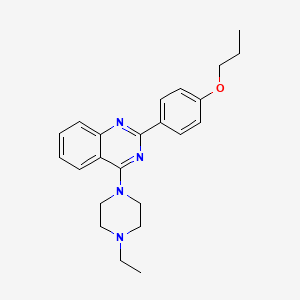
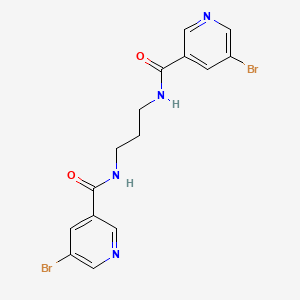
![2-[4-(Benzyloxy)-3-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10801823.png)
